3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid is an alanine derivative . It is a compound of interest in various scientific research fields due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
It is known to be an alanine derivative , which suggests that it may interact with biological systems in a similar manner as other alanine derivatives.
Mode of Action
It is known that amino acids and their derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects suggest that this compound may interact with its targets to modulate these processes.
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability
Result of Action
As an alanine derivative, it may influence various physiological activities, including physical performance and mental function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid typically involves the protection of amino acids using fluorenylmethyloxycarbonyl (Fmoc) groups. One common method starts with the corresponding protected amino acid and sodium azide (NaN3) using the mixed anhydride method with isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The compound is isolated as a crystalline solid, stable at room temperature, and has a long shelf-life .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- Boc-D-Glu-OBzl
- (4S)-1-Boc-4-fluoro-D-proline
- (S)-2-[(tert-Butoxycarbonyl)amino]-3-(4-(trifluoromethyl)phenyl)propanoic acid
- (S)-2-(Benzylamino)-3-(4-hydroxyphenyl)propanoic acid
Uniqueness
Compared to these similar compounds, 3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid stands out due to its specific structure, which includes the fluorenylmethyloxycarbonyl group. This unique structure provides distinct chemical properties and reactivity, making it valuable in specialized applications .
Properties
IUPAC Name |
3-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c27-24(28)13-12-17-6-5-7-18(14-17)15-26-25(29)30-16-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-11,14,23H,12-13,15-16H2,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMIRIYZVGARDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=CC(=C4)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.